molecular formula C25H27NO3 B10973442 (2,5-Dimethylfuran-3-yl){4-[hydroxy(diphenyl)methyl]piperidin-1-yl}methanone

(2,5-Dimethylfuran-3-yl){4-[hydroxy(diphenyl)methyl]piperidin-1-yl}methanone

Cat. No.: B10973442
M. Wt: 389.5 g/mol
InChI Key: DZKRUNOUIOGYNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-DIMETHYL-3-FURYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE is a complex organic compound with a unique structure that combines a furan ring with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-DIMETHYL-3-FURYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE typically involves multiple steps, starting with the preparation of the furan and piperidine intermediates. The furan ring can be synthesized through the Maillard reaction, which involves the reaction of amino acids with reducing sugars under heat . The piperidine moiety is often prepared through the hydrogenation of pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The use of biotechnological methods, such as enzyme-catalyzed reactions, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(2,5-DIMETHYL-3-FURYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (2,5-DIMETHYL-3-FURYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development .

Medicine

In medicine, (2,5-DIMETHYL-3-FURYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE is being investigated for its potential therapeutic effects. Its ability to modulate biological pathways makes it a potential candidate for the treatment of various diseases .

Industry

In the industrial sector, this compound is used in the production of flavors and fragrances due to its unique aromatic properties. It is also explored for its potential use in the development of new materials .

Mechanism of Action

The mechanism of action of (2,5-DIMETHYL-3-FURYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE involves its interaction with specific molecular targets. The furan ring can participate in electron transfer reactions, while the piperidine moiety can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2,5-DIMETHYL-3-FURYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE apart is its combination of a furan ring with a piperidine moiety, which provides unique chemical and biological properties. This dual functionality allows for a broader range of applications compared to its simpler counterparts .

Properties

Molecular Formula

C25H27NO3

Molecular Weight

389.5 g/mol

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methanone

InChI

InChI=1S/C25H27NO3/c1-18-17-23(19(2)29-18)24(27)26-15-13-22(14-16-26)25(28,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,17,22,28H,13-16H2,1-2H3

InChI Key

DZKRUNOUIOGYNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.